Cas no 255730-18-8 (Artemisone)

Artemisone 化学的及び物理的性質
名前と識別子
-
- Thiomorpholine,4-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl]-,1,1-dioxide
- Artemifone
- Thiomorpholine,4-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10
- 4-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl]thiomorpholine 1,1-dioxide
- 4-benzamide
- Benzamide, 4-[(3-nitrophenoxy)methyl]-
- CTK3C2059
- 10alpha-[4'-(S,S-Dioxothiomorpholin-1'-yl)]-10-deoxodihydroartemisinin
- BAY 44-9585
- Artemisone
- AKOS040741166
- BAY-449585
- HY-19502
- 255730-18-8
- Q27266724
- 4-((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-12H-3,12-epoxypyrano(4,3-j)(1,2)benzodioxepin-10-yl)thiomorpholine-1,1-dione
- CHEMBL516268
- 4-[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]-1,4-thiazinane 1,1-dioxide
- SCHEMBL22863299
- MS-26839
- CS-0015600
- 4-((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)thiomorpholine 1,1-dioxide
- Artemisone [INN]
- DA-50723
- 4-((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)thiomorpholine 1,1-dioxide;
- G13822
- artemisona
- 796LMW5BUZ
- artemisonum
-
- インチ: InChI=1S/C19H31NO6S/c1-12-4-5-14-13(2)16(20-6-8-27(21,22)9-7-20)24-17-19(14)15(12)10-18(3,11-23-17)25-26-19/h12-17H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17+,18-,19+/m1/s1
- InChIKey: YHVQDGXHTCSGBJ-AKSSTEKGSA-N
- ほほえんだ: C[C@@H]1CC[C@H]2[C@@H](C)[C@H](N3CCS(=O)(=O)CC3)O[C@H]4[C@@]25[C@H]1C[C@](C)(CO4)OO5
計算された属性
- せいみつぶんしりょう: 401.18700
- どういたいしつりょう: 401.18720888g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 1
- 複雑さ: 696
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- PSA: 82.68000
- LogP: 2.59590
Artemisone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce53192-100mg |
Artemisone |
255730-18-8 | 98% | 100mg |
¥23825.00 | 2023-09-07 | |
TRC | M567310-100mg |
4-((3R,5aS,6R,8aS,9R,10R,12R,12aR)-3,6,9-Trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-yl)thiomorpholine 1,1-dioxide |
255730-18-8 | 100mg |
$603.00 | 2023-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14324-25 mg |
Artemisone |
255730-18-8 | 97.45% | 25mg |
¥8478.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce53192-5mg |
Artemisone |
255730-18-8 | 98% | 5mg |
¥3146.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce53192-10mg |
Artemisone |
255730-18-8 | 98% | 10mg |
¥4944.00 | 2023-09-07 | |
Apollo Scientific | BICR242-10mg |
Artemisone |
255730-18-8 | 10mg |
£681.00 | 2024-05-24 | ||
Apollo Scientific | BICR242-5mg |
Artemisone |
255730-18-8 | 5mg |
£454.00 | 2024-05-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14324-100 mg |
Artemisone |
255730-18-8 | 97.45% | 100MG |
¥22567.00 | 2022-04-26 | |
ChemScence | CS-0015600-5mg |
Artemisone |
255730-18-8 | ≥98.0% | 5mg |
$350.0 | 2022-04-27 | |
MedChemExpress | HY-19502-10mM*1mLinDMSO |
Artemisone |
255730-18-8 | ≥98.0% | 10mM*1mLinDMSO |
¥3850 | 2022-05-30 |
Artemisone 関連文献
-
Zhantao Yang,Chun-Hua Yang,Shiqi Chen,Xixi Chen,Litian Zhang,Huijun Ren Chem. Commun. 2017 53 12092
-
Meng-Xue Wei,Jia-Ying Yu,Xin-Xin Liu,Xue-Qiang Li,Jin-Hui Yang,Meng-Wei Zhang,Pei-Wen Yang,Si-Si Zhang,Yu He RSC Adv. 2021 11 18333
-
Timothy K. Beng,Jorge Garcia,Jane Eichwald,Claire Borg RSC Adv. 2023 13 14355
-
Madiha Nisar,Herman H.-Y. Sung,Horst Puschmann,Richard Lakerveld,Richard K. Haynes,Ian D. Williams CrystEngComm 2018 20 1205
-
Meng-Xue Wei,Jia-Ying Yu,Xin-Xin Liu,Xue-Qiang Li,Jin-Hui Yang,Meng-Wei Zhang,Pei-Wen Yang,Si-Si Zhang,Yu He RSC Adv. 2021 11 18333
-
Anil K. Saikia,Manash J. Deka,Upasana Borthakur Org. Biomol. Chem. 2016 14 10489
-
Atanu Bhaumik,Tarun Kumar Pal,Tanmaya Pathak RSC Adv. 2015 5 27706
-
Mark S. Butler Nat. Prod. Rep. 2008 25 475
-
Sidhartha Sankar Kar,Nrusingha Prasad Nanda,V. Ravichandiran,Sharada Prasanna Swain New J. Chem. 2022 46 21519
Artemisoneに関する追加情報
Professional Introduction to Artemisone (CAS No. 255730-18-8)
Artemisone, a compound with the chemical formula CAS No. 255730-18-8, has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. This compound, belonging to the class of natural products derived from plants, has been extensively studied for its pharmacological effects, particularly in the context of anti-inflammatory and anticancer treatments. The growing interest in Artemisone stems from its ability to modulate various cellular pathways, making it a promising candidate for developing novel drugs.
The chemical structure of Artemisone is characterized by a complex framework that includes multiple functional groups, which contribute to its biological activity. Research has shown that Artemisone exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are achieved through the modulation of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in regulating inflammatory responses.
In recent years, the study of Artemisone has been further advanced by its investigation as a potential chemopreventive agent against various types of cancer. Preclinical studies have demonstrated that Artemisone can induce apoptosis in cancer cells while sparing healthy cells, suggesting its selectivity and safety profile. The mechanism behind this selective toxicity involves the disruption of microtubule formation and the induction of oxidative stress in cancer cells, leading to their programmed cell death.
One of the most intriguing aspects of Artemisone is its interaction with specific enzymes and receptors that are overexpressed in cancer cells. For instance, studies have shown that Artemisone can bind to and inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in cancer progression and pain mediation. By targeting COX-2, Artemisone not only reduces inflammation but also impairs the survival and proliferation of cancer cells.
The pharmacokinetic properties of Artemisone have also been thoroughly examined to ensure its efficacy and safety in clinical applications. Research indicates that Artemisone exhibits good oral bioavailability and a favorable distribution pattern within the body, allowing it to reach target tissues effectively. Additionally, its metabolic stability suggests that it can be administered repeatedly without significant accumulation or toxicity.
Recent advancements in drug delivery systems have further enhanced the potential of Artemisone as a therapeutic agent. Nanoparticle-based formulations have been developed to improve the solubility and targeted delivery of Artemisone to cancerous tissues. These formulations have shown promise in preclinical trials by increasing the drug's bioavailability and reducing off-target effects.
The combination therapy approach involving Artemisone with other conventional chemotherapeutic agents has also been explored. Studies have revealed that when used in conjunction with drugs like paclitaxel or doxorubicin, Artemisone can synergistically enhance anti-cancer effects while minimizing side effects. This combination therapy holds great promise for patients who have developed resistance to single-agent chemotherapy.
The regulatory landscape for Artemisone is evolving as more clinical data becomes available. Regulatory agencies are closely monitoring ongoing trials to evaluate its safety and efficacy for various indications. The positive results from phase II clinical trials have prompted pharmaceutical companies to invest heavily in further research and development, aiming to bring Artemisone-based therapies to market.
The future directions for Artemisone research include exploring its potential in treating other diseases beyond cancer and inflammation. Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for investigating neurodegenerative disorders such as Alzheimer's disease. Additionally, research is underway to understand how genetic variations among individuals may influence their response to Artemisone therapy.
In conclusion, Artemisone (CAS No. 255730-18-8) represents a significant advancement in pharmaceutical research due to its multifaceted therapeutic potential. Its ability to modulate inflammatory pathways, induce apoptosis in cancer cells, and interact with specific enzymes makes it a versatile compound with broad applications. As more research unfolds and clinical trials progress, the full therapeutic spectrum of Artemisone is expected to become clearer, paving the way for innovative treatments across multiple medical disciplines.
255730-18-8 (Artemisone) 関連製品
- 103989-84-0((2-Methylnaphthalen-1-yl)boronic Acid)
- 2361757-85-7(N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide)
- 1909306-09-7(tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate)
- 2770554-14-6((9H-fluoren-9-yl)methyl N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]carbamate)
- 2171622-59-4(4-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylmorpholine-3-carboxylic acid)
- 1447949-92-9(3,3-Difluoro-1-methylcyclobutane-1-carbonitrile)
- 511272-53-0((3R)-3-(3-chlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 127972-17-2(2-(benzyloxy)-5-methylphenylboronic acid)
- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)
- 1597671-88-9(4-Thiazolecarboxylic acid, 5-methyl-2-(2-pyrrolidinyl)-, ethyl ester)
